Stability Advantage Over Free Boronic Acid
A key differentiator for this compound over its corresponding free boronic acid, (2-isopropylaminopyrimidin-5-yl)boronic acid, is its significantly enhanced stability against protodeboronation, a common degradation pathway. While a direct kinetic comparison for this specific pair is lacking in the public domain, quantitative class-level data for analogous pinacol boronic esters demonstrate a protection factor of approximately two orders of magnitude (100x) relative to their free acid counterparts . This stability directly translates to improved storage robustness and greater reliability in cross-coupling reactions, where premature decomposition of the free acid can lead to stoichiometric imbalances and low yields.
| Evidence Dimension | Stability against protodeboronation |
|---|---|
| Target Compound Data | Predicted stability profile consistent with other pinacol boronic esters. |
| Comparator Or Baseline | Corresponding free boronic acid (inferred baseline). Class-level data shows a protection factor of ~ 100x for pinacol esters . |
| Quantified Difference | Estimated 100-fold increase in stability (class-level inference). |
| Conditions | This inference is based on general organoboron chemistry literature, as detailed structural stability data for this specific CAS number is not publicly available. |
Why This Matters
For procurement, this enhanced stability predicts a longer effective shelf life and greater lot-to-lot consistency, reducing the risk of project delays caused by reagent decomposition.
